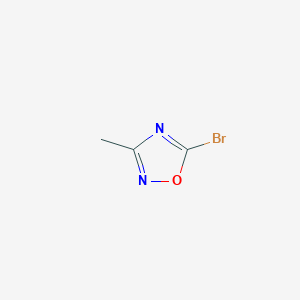![molecular formula C13H11NO6S B1380478 5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid CAS No. 887256-40-8](/img/structure/B1380478.png)
5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid
描述
5-Amino-2-hydroxy-4'-sulfo-[1,1'-biphenyl]-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO6S and its molecular weight is 309.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Mesalamine impurity P, also known as 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid or 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID, is an impurity of Mesalamine . Mesalamine acts as a specific PPARγ agonist and also inhibits p21-activated kinase 1 (PAK1) and NF-κB . These targets play crucial roles in inflammation and cell proliferation.
Mode of Action
The compound interacts with its targets to exert its effects. As a PPARγ agonist, it binds to the PPARγ receptor, a type of nuclear receptor, leading to changes in gene expression that reduce inflammation . By inhibiting PAK1 and NF-κB, it prevents the activation of pathways that lead to inflammation and cell proliferation .
Biochemical Pathways
The compound affects several biochemical pathways. Its antioxidant effects are well established, and its mechanism of action is probably due to its scavenger effects against reactive oxygen species (ROS) and reactive nitrogen species (RNS), as well as its metal-chelating properties . It also targets the folic acid synthesis pathway, binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Pharmacokinetics
Orally administered mesalamine, the parent compound, is rapidly and almost completely absorbed from the small intestine . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
The compound’s action results in a decrease in inflammation and cell proliferation. Its antioxidant properties help to neutralize harmful free radicals, reducing oxidative stress . Its inhibition of folic acid synthesis can affect the growth and multiplication of bacteria .
生化分析
Biochemical Properties
5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nitrate reductase, an enzyme involved in the nitrogen cycle . The compound’s sulfo group can form strong ionic bonds with positively charged amino acids in proteins, influencing protein structure and function. Additionally, the hydroxyl and carboxylic acid groups can participate in hydrogen bonding, further stabilizing these interactions.
Cellular Effects
The effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases, which are critical for signal transduction . This modulation can lead to changes in gene expression, affecting various cellular functions such as growth, differentiation, and apoptosis. Furthermore, the compound’s interaction with metabolic enzymes can alter cellular metabolism, impacting energy production and biosynthesis pathways.
Molecular Mechanism
At the molecular level, 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and activity, ultimately affecting biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and organ toxicity.
Metabolic Pathways
5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are critical for its metabolism. For example, the compound can be metabolized by enzymes involved in the aromatic amino acid metabolism pathway . This metabolism can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments . The compound’s sulfo group can facilitate its transport across cell membranes, while its amino and hydroxyl groups can interact with intracellular binding proteins, affecting its distribution.
Subcellular Localization
The subcellular localization of 5-Amino-2-hydroxy-4’-sulfo-[1,1’-biphenyl]-3-carboxylic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its biochemical effects. The compound’s localization can also influence its interactions with other biomolecules and its overall biological activity.
属性
IUPAC Name |
5-amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c14-8-5-10(12(15)11(6-8)13(16)17)7-1-3-9(4-2-7)21(18,19)20/h1-6,15H,14H2,(H,16,17)(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCLENXDPFHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=CC(=C2)N)C(=O)O)O)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801189679 | |
| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887256-40-8 | |
| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=887256-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887256408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Amino-2-hydroxy-4′-sulfo[1,1′-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801189679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-Biphenyl]-3-carboxylic acid, 5-amino-2-hydroxy-4'-sulfo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-AMINO-2-HYDROXY-3-(4-SULFOPHENYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OVF1UF1IB2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380405.png)







